
(Propylamino)-N-(4-pyridylmethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propylamino)-N-(4-pyridylmethyl)formamide, also known as PPME, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. PPME belongs to the class of formamidine compounds and has a molecular weight of 204.28 g/mol.
Mechanism of Action
The mechanism of action of (Propylamino)-N-(4-pyridylmethyl)formamide is not yet fully understood. However, studies have shown that (Propylamino)-N-(4-pyridylmethyl)formamide exerts its therapeutic effects by modulating various signaling pathways in the body. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) signaling pathway. (Propylamino)-N-(4-pyridylmethyl)formamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(Propylamino)-N-(4-pyridylmethyl)formamide has been shown to have several biochemical and physiological effects. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. (Propylamino)-N-(4-pyridylmethyl)formamide also reduces the levels of inflammatory cytokines and inhibits the growth and proliferation of cancer cells. (Propylamino)-N-(4-pyridylmethyl)formamide has also been shown to have a protective effect on the liver and kidney.
Advantages and Limitations for Lab Experiments
(Propylamino)-N-(4-pyridylmethyl)formamide has several advantages for lab experiments. (Propylamino)-N-(4-pyridylmethyl)formamide is easy to synthesize, and the yield obtained through the synthesis method is high. (Propylamino)-N-(4-pyridylmethyl)formamide is also stable and can be stored for a long time without degrading. However, (Propylamino)-N-(4-pyridylmethyl)formamide has some limitations for lab experiments. (Propylamino)-N-(4-pyridylmethyl)formamide is not water-soluble, which makes it difficult to administer in vivo. (Propylamino)-N-(4-pyridylmethyl)formamide also has a low bioavailability, which limits its therapeutic potential.
Future Directions
There are several future directions for the research on (Propylamino)-N-(4-pyridylmethyl)formamide. One direction is to investigate the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as a therapeutic agent for the treatment of cancer. Studies have shown that (Propylamino)-N-(4-pyridylmethyl)formamide has anti-tumor properties and induces apoptosis in cancer cells. Further research is needed to determine the efficacy and safety of (Propylamino)-N-(4-pyridylmethyl)formamide as a cancer treatment. Another direction is to investigate the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as an anti-inflammatory agent. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of the NF-κB signaling pathway. Further research is needed to determine the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as an anti-inflammatory agent. Finally, future research should focus on improving the bioavailability of (Propylamino)-N-(4-pyridylmethyl)formamide to enhance its therapeutic potential.
Conclusion
(Propylamino)-N-(4-pyridylmethyl)formamide is a promising chemical compound that has gained attention in scientific research for its potential therapeutic properties. (Propylamino)-N-(4-pyridylmethyl)formamide has anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. (Propylamino)-N-(4-pyridylmethyl)formamide is easy to synthesize, stable, and has several biochemical and physiological effects. However, (Propylamino)-N-(4-pyridylmethyl)formamide has some limitations for lab experiments, including low bioavailability and water insolubility. Future research should focus on investigating the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as a therapeutic agent for cancer and inflammation and improving its bioavailability to enhance its therapeutic potential.
Synthesis Methods
(Propylamino)-N-(4-pyridylmethyl)formamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyridinecarboxaldehyde with propylamine in the presence of formic acid. The reaction results in the formation of (Propylamino)-N-(4-pyridylmethyl)formamide, which can be purified using column chromatography. The yield of (Propylamino)-N-(4-pyridylmethyl)formamide obtained through this method is high, and the purity is also satisfactory.
Scientific Research Applications
(Propylamino)-N-(4-pyridylmethyl)formamide has been the subject of several scientific studies due to its potential therapeutic properties. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make (Propylamino)-N-(4-pyridylmethyl)formamide a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
properties
IUPAC Name |
1-propyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPQFWETXGLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(pyridin-4-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)

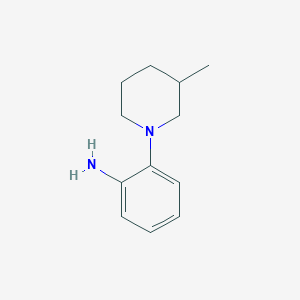
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
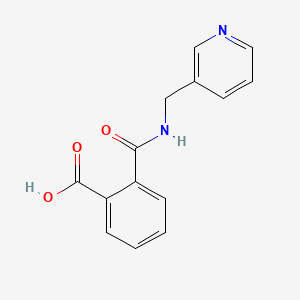
![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)
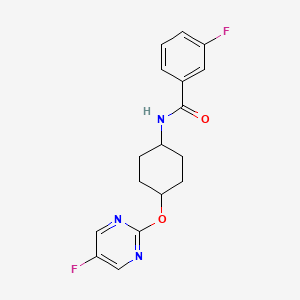
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
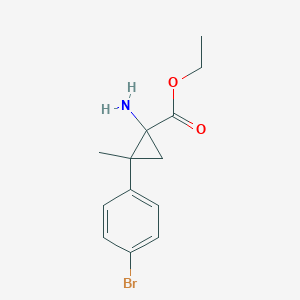
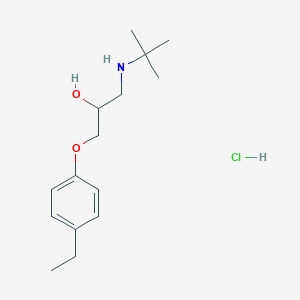
![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)
